molecular formula C6H6N2O4 B1403017 3-Methoxy-6-nitropyridin-2-ol CAS No. 1245648-51-4

3-Methoxy-6-nitropyridin-2-ol

Cat. No.: B1403017
CAS No.: 1245648-51-4
M. Wt: 170.12 g/mol
InChI Key: DTCBKUGKCBDPNG-UHFFFAOYSA-N
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Description

3-Methoxy-6-nitropyridin-2-ol is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by a methoxy group at the 3-position and a nitro group at the 6-position on the pyridine ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

3-Methoxy-6-nitropyridin-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for “3-Methoxy-6-nitropyridin-2-ol” indicates that it has a signal word of "Warning" . The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-nitropyridin-2-ol can be achieved through several methods. One common method involves the nitration of 3-methoxypyridine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Another method involves the reaction of pyridine and substituted pyridines with nitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-nitropyridin-2-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on activated carbon and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Palladium on activated carbon, hydrogen gas, and acetic acid in methanol at room temperature.

    Substitution: Sodium tert-butoxide, ammonia, and acetic acid in tetrahydrofuran at low temperatures.

Major Products Formed

    Reduction: 3-Amino-6-methoxypyridin-2-ol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-nitropyridin-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-nitropyridine
  • 6-Methyl-3-nitropyridin-2-ol

Uniqueness

3-Methoxy-6-nitropyridin-2-ol is unique due to the specific positioning of the methoxy and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-methoxy-6-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-4-2-3-5(8(10)11)7-6(4)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCBKUGKCBDPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(NC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744809
Record name 3-Methoxy-6-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-51-4
Record name 3-Methoxy-6-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245648-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-6-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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